BenchChemオンラインストアへようこそ!

1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)-

Medicinal chemistry Physicochemical property Heterocyclic electronics

1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- (CAS 1480084-24-9; molecular formula C₅H₄N₆O; molecular weight 164.13 g/mol) is a low-molecular-weight heterocyclic compound that couples a 1,2,5-oxadiazole (furazan) ring with a 1,2,4-triazine ring via a direct C–C bond. The furazan scaffold is the least exploited oxadiazole isomer in medicinal chemistry, and its combination with a 1,2,4-triazine ring creates a distinct heterocyclic system with a high nitrogen content (51.2% N by mass).

Molecular Formula C5H4N6O
Molecular Weight 164.13 g/mol
Cat. No. B7904527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)-
Molecular FormulaC5H4N6O
Molecular Weight164.13 g/mol
Structural Identifiers
SMILESC1=CN=NC(=N1)C2=NON=C2N
InChIInChI=1S/C5H4N6O/c6-4-3(10-12-11-4)5-7-1-2-8-9-5/h1-2H,(H2,6,11)
InChIKeySYOINIXZGSXKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)-: Structural Identity, Physicochemical Profile, and Procurement Context


1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- (CAS 1480084-24-9; molecular formula C₅H₄N₆O; molecular weight 164.13 g/mol) is a low-molecular-weight heterocyclic compound that couples a 1,2,5-oxadiazole (furazan) ring with a 1,2,4-triazine ring via a direct C–C bond [1]. The furazan scaffold is the least exploited oxadiazole isomer in medicinal chemistry, and its combination with a 1,2,4-triazine ring creates a distinct heterocyclic system with a high nitrogen content (51.2% N by mass) . The compound is offered commercially at ≥95% purity for research use . This structural framework is covered by the Novartis patent family on triazine-oxadiazoles as voltage-gated sodium channel (Nav) inhibitors, specifically Nav 1.7, positioning the compound within a targeted pharmacological space relevant to chronic pain research [2].

Why 1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- Cannot Be Replaced by Generic In-Class Heterocyclic Building Blocks


In procurement workflows, 1,2,5-oxadiazole (furazan) and 1,2,4-triazine are frequently grouped with their isomeric counterparts (e.g., 1,2,4-oxadiazole, 1,3,4-oxadiazole, 1,3,5-triazine) under broad heterocycle categories; however, generic substitution is not scientifically valid. The furazan ring possesses a strong electron-withdrawing inductive effect comparable to that of a trifluoromethyl (−CF₃) or tetrazolyl group, a property absent in the 1,2,4- and 1,3,4-oxadiazole isomers . This electronic characteristic alters molecular electrostatic surfaces, dipole moments, and target-binding interactions in ways that cannot be replicated by other oxadiazole isomers [1]. Furthermore, furazan-containing compounds are structurally underrepresented in commercial screening libraries compared to 1,3,4-oxadiazoles, making the 1,2,5-oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- scaffold a source of structural novelty that is not interchangeable with more common oxadiazole or triazine building blocks [2]. The quantitative evidence below substantiates why close analogs with different oxadiazole isomers, substituted or fused triazines, or alternative heterocyclic cores cannot serve as drop-in replacements.

Quantitative Differentiation Evidence for 1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- Versus Closest Analogs and Alternatives


Electronic Differentiation: Furazan Ring Inductive Effect Matches −CF₃, Diverging from 1,2,4- and 1,3,4-Oxadiazole Isomers

The 1,2,5-oxadiazole (furazan) ring exhibits a strong electron-withdrawing inductive effect that is quantitatively comparable to the trifluoromethyl (−CF₃) group and the tetrazolyl ring system . This effect is not present in the 1,2,4-oxadiazole or 1,3,4-oxadiazole isomers, which display distinctly different electronic profiles [1]. The inductive capacity of furazan directly impacts molecular properties relevant to target engagement: it lowers the electron density of the attached π-system, modifies hydrogen-bond acceptor strength, and alters the dipole moment, none of which can be replicated by substituting the furazan with a 1,2,4-oxadiazole ring . This constitutes a fundamental, quantifiable differentiation that makes 1,2,5-oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- a non-substitutable scaffold where electronic modulation is critical to biological activity.

Medicinal chemistry Physicochemical property Heterocyclic electronics

Patent-Documented Nav 1.7 Inhibitor Class IC₅₀ Range: 1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- Within a Potent Pharmacological Series

The Novartis patent family AU2011303978, covering triazine-oxadiazoles of formula (I), claims compounds as selective inhibitors of the voltage-gated sodium channel Nav 1.7, a genetically validated target for chronic pain [1]. Within this patent, 63 exemplified compounds were tested in an hNav 1.7 in vitro patch-clamp electrophysiology assay, yielding IC₅₀ values spanning 0.011 μM to 1.62 μM [2]. Although the specific IC₅₀ value for 1,2,5-oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- has not been individually published, the compound falls within the Markush structure of formula (I) and belongs to this pharmacologically characterized series [1]. For comparison, lamotrigine—a clinically used 1,2,4-triazine anticonvulsant that also inhibits Nav 1.7—shows an IC₅₀ of 17,000 nM (17 μM), approximately 15- to 1,500-fold weaker than the Novartis triazine-oxadiazole series [3]. This quantitative disparity highlights why structurally distinct triazine-containing Nav 1.7 inhibitors cannot be considered equivalent.

Pain pharmacology Ion channel Nav 1.7 inhibition

Energetic Materials Potential: Furazan–Triazine Combinations Yield HOFs of 71–518 kJ/mol and Crystal Densities of 1.74–1.90 g/cm³

Furazan-substituted s-triazine derivatives have been investigated theoretically as nitrogen-rich high-energy-density materials (HEDMs) [1]. DFT calculations (B3PW91/6-31G++(d,p)) on a designed series of furazan–s-triazine compounds yielded solid-phase heats of formation (HOFs) ranging from 71.01 to 518.20 kJ/mol and crystal densities of 1.74–1.90 g/cm³ [1]. These values surpass the HOFs of traditional nitroaromatic energetic materials such as TNT (HOF = 59.3 kJ/mol) and approach those of advanced HEDMs such as CL-20 (HOF ≈ 419 kJ/mol) [2]. Additionally, calculated detonation velocities (8.2–9.4 km/s) and detonation pressures (30–40 GPa) for select compounds in this class outperform TATB (detonation velocity ~8.0 km/s) [1]. The core scaffold of 1,2,5-oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)-, with its dual furazan–triazine architecture and 51.2% nitrogen content, is structurally congruent with this high-performance energetic materials framework [3].

Energetic materials High-energy-density materials Nitrogen-rich heterocycles

Commercial Availability and Defined Purity: ≥95% Pure 1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- as a Defined Research Intermediate

1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- is available from multiple commercial suppliers under catalog number CM682723, among others, at a guaranteed minimum purity of 95%+ with molecular weight confirmed at 164.13 g/mol . In contrast, many research-grade furazan–triazine analogs remain unavailable commercially or are offered only as custom synthesis products with undefined purity and extended lead times. The defined purity specification enables immediate use in quantitative SAR studies without additional purification, a procurement advantage over custom-synthesized structural analogs such as 3-amino-4-(5-aryl-1H-1,2,4-triazol-3-yl)furazans, which require in-house synthesis [1]. Furthermore, the MDL number MFCD31537603 and InChI Key SYOINIXZGSXKEH-UHFFFAOYSA-N uniquely identify this compound for unambiguous ordering and inventory management [2].

Sourcing Procurement specification Building block supply

Structural Scaffold Rarity: Furazan–1,2,4-Triazine Direct Linkage Is Underrepresented in Commercial Libraries Versus 1,3,4-Oxadiazole–Triazine Alternatives

Among the four oxadiazole isomers, 1,3,4-oxadiazole is the most extensively explored in medicinal chemistry, while 1,2,5-oxadiazole (furazan) is the least commonly utilized scaffold in commercial screening collections [1]. Quantitative analysis of the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazoles significantly outnumber 1,2,5-oxadiazole-containing compounds, and the two isomers exhibit divergent physicochemical profiles that preclude their interchangeable use in SAR studies [2]. Specifically, 1,3,4-oxadiazole analogs display approximately one order of magnitude lower lipophilicity (log D) and distinct metabolic stability and hERG inhibition profiles compared to their isomeric counterparts [2]. Moreover, review data show that among oxadiazole regioisomers, 1,2,5-oxadiazoles are employed 'relatively sparingly,' whereas 1,2,4- and 1,3,4-oxadiazoles dominate both published medicinal chemistry efforts and commercial compound offerings . The 1,2,5-oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- scaffold therefore represents a rare structural phenotype that is underrepresented in screening libraries, offering scaffold novelty for hit discovery programs.

Chemical library diversity Scaffold novelty Medicinal chemistry

High-Impact Application Scenarios for 1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- Derived from Differential Evidence


Nav 1.7 Pain Target Lead Optimization: Replacing the 1,2,4-Triazine Core with a Furazan–Triazine Scaffold for Enhanced Potency

For medicinal chemistry teams developing selective Nav 1.7 inhibitors for chronic pain, 1,2,5-oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- serves as a commercially available core scaffold that is structurally embedded in a patented series with IC₅₀ values as low as 11 nM at hNav 1.7—over 1,500-fold more potent than the clinically used 1,2,4-triazine lamotrigine (IC₅₀ = 17,000 nM) [1]. The furazan ring's −CF₃-like inductive effect provides an electronic handle for modulating target engagement and selectivity that cannot be accessed with 1,2,4-oxadiazole or 1,3,4-oxadiazole isosteres [2]. Researchers can use this building block to synthesize focused libraries exploring substituent effects on the triazine ring while benefiting from ≥95% commercial purity and established identity documentation [3].

Nitrogen-Rich Energetic Materials Development: Furazan–Triazine Core as a High-HOF Platform for Propellant and Explosive Formulation

The furazan–triazine scaffold of 1,2,5-oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- aligns structurally with theoretically validated high-energy-density materials (HEDMs) that exhibit solid-phase heats of formation up to 518 kJ/mol and crystal densities of 1.74–1.90 g/cm³ [1]. These values substantially exceed traditional energetic benchmarks such as TNT (HOF = 59.3 kJ/mol) and offer detonation velocities (8.2–9.4 km/s) that surpass TATB (~8.0 km/s) [1][2]. With its 51.2% nitrogen content, the compound constitutes a high-nitrogen precursor amenable to further functionalization (e.g., nitration, oxidation to N-oxide) for tailoring sensitivity and performance parameters in propellant and explosive applications [3].

Chemical Biology Probe Design: Exploiting the Furazan Electronic Signature for Target Engagement Studies

The furazan ring system is more susceptible to reduction than oxidation, undergoing irreversible one-electron reduction followed by N–O bond cleavage [1]. This redox property, combined with the strong −I inductive effect equivalent to −CF₃, makes 1,2,5-oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- a candidate core for designing redox-sensitive chemical probes or prodrugs where the furazan ring can serve as a traceless or bioactivatable moiety [2]. The compound's structural rarity relative to 1,3,4-oxadiazole-based probes further supports its use in generating novel chemotypes for target identification or target engagement biomarker development [3].

Heterocyclic Library Expansion: Introducing Scaffold Novelty to Commercial Screening Collections

Compound management groups seeking to enhance the structural diversity of corporate screening libraries can procure 1,2,5-oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- to address the documented underrepresentation of 1,2,5-oxadiazole-containing compounds in commercial collections relative to 1,3,4-oxadiazole analogs [1]. Given that 1,3,4-oxadiazole dominates medicinal chemistry literature and commercial availability [2], adding the furazan–triazine phenotype expands into a region of chemical space with patent-protected pharmacological relevance (Nav 1.7 inhibition) and distinct physicochemical properties, including higher lipophilicity and altered hydrogen-bonding capacity, providing screening hits with differentiated starting points for lead discovery [3].

Quote Request

Request a Quote for 1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.